1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine
Overview
Description
1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine (1-ESFP) is an important synthetic compound used in various scientific research applications. It is a fluorinated derivative of piperazine, which is a heterocyclic compound consisting of six-membered rings of five carbon atoms and one nitrogen atom. 1-ESFP is widely used in organic synthesis, medicinal chemistry, and other scientific research applications due to its unique properties and advantageous features.
Scientific Research Applications
Antitumor Activity
A study by Ding et al. (2016) highlighted the synthesis of novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds exhibited significant inhibitory activity against CDC25B, indicating potential antitumor applications.
Synthesis Techniques
Research by Shakhmaev et al. (2016) discussed the synthesis of Flunarizine, which involves 1-[bis(4-fluorophenyl)methyl]piperazine. This work is relevant for understanding the chemical synthesis processes involving compounds similar to 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine.
Metabolism Studies
Jiang et al. (2007) conducted studies on the metabolism of a compound related to 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine, revealing insights into its metabolic pathways and potential biological activities.
Hydrogenation Reactions
Research by Hönel and Vierhapper (1983) explored the hydrogenation of N-methyl fluorosulphonates, including compounds structurally related to 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine. This study provides insight into the chemical reactions and transformations of similar compounds.
Electrospray-Active Derivatization
Nishio et al. (2007) developed new derivatization reagents, including 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ), for the determination of steroids, demonstrating the use of related compounds in analytical chemistry.
Crystal Structure Analysis
Ozbey, Kuş, and Göker (2001) conducted a study on the crystal structure of a compound similar to 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine, providing valuable data on the molecular configuration and interactions of such compounds.
Pharmaceutical Research
Maier (1990) described the synthesis and properties of 1-amino-2-arylethylphosphonic acids, including compounds with structural similarities to 1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine. This research contributes to understanding the pharmaceutical applications of related compounds.
Fluorescent Probe Development
Bakov, Georgiev, and Bojinov (2022) synthesized a novel fluorescent probe using a 4-methylpiperazinyl fragment, showcasing the utility of piperazine derivatives in the development of sensing materials.
properties
IUPAC Name |
1-(4-ethylsulfonyl-2-fluorophenyl)-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-3-19(17,18)11-4-5-13(12(14)8-11)16-7-6-15-10(2)9-16/h4-5,8,10,15H,3,6-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOVVGFUELASSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNC(C2)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205075 | |
Record name | 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine | |
CAS RN |
1000339-75-2 | |
Record name | 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Ethylsulfonyl)-2-fluorophenyl]-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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